molecular formula C8H7NO B1600930 3-(Prop-2-ynyloxy)pyridine CAS No. 69022-70-4

3-(Prop-2-ynyloxy)pyridine

Cat. No.: B1600930
CAS No.: 69022-70-4
M. Wt: 133.15 g/mol
InChI Key: MTUGIDMNLBLLAB-UHFFFAOYSA-N
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Description

3-(Prop-2-ynyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities This compound is characterized by the presence of a prop-2-ynyloxy group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-ynyloxy)pyridine typically involves the reaction of 4-hydroxy pyridine with 3-bromopropyne in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in acetone at room temperature, followed by heating to 50°C for a couple of hours. The reaction mixture is then filtered, and the product is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-ynyloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as acetone.

    Sonogashira Coupling: Reagents include palladium catalysts, copper iodide, and bases like triethylamine.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(Prop-2-ynyloxy)pyridine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its prop-2-ynyloxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUGIDMNLBLLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465334
Record name 3-(PROP-2-YNYLOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69022-70-4
Record name 3-(PROP-2-YNYLOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 9.5 g (0.1 mole) 3-hydroxypyridine, 5.2 g (0.1 mole) sodium methylate and 150 ml N,N-dimethylformamide, there was added 12.0 g (0.1 mole) propargyl bromide at room temperature over a two hour period. Most of the solvent was removed under reduced pressure. The residue was taken up with 200 ml methylene chloride and 100 ml water, the layers were separated and the methylene chloride evaporated to give 4.5 g 3-(2-propynyloxy)pyridine, yield 34%.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxypyridine (5.0 g, 52 mmol) and potassium hydroxide (8.8 g, 158 mmol) in N,N-dimethylformamide (30 mL) was added propargyl bromide (7.5 g, 63 mmol) dropwise at about 5-10 C and the mixture was stirred at room temperature for about 15 min. The reaction was quenched by addition of water and the product was extracted with dichloromethane. The combined organic extracts were washed with water and then stirred with activated charcoal for 30 min. The mixture was filtered through Celite and the filtrate was concentrated under vacuum to provide Example 638. 1H NMR (300 MHz, CDCl3): δ 2.57 (t, J=3.0 Hz, 1H), 4.77 (d, J=3.0 Hz, 2H), 7.30 (m, 2H), 8.27 (dd, J=3.0, 7.6 Hz, 1H), 8.40 (d, J=3.0 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Prop-2-ynyloxy)pyridine
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3-(Prop-2-ynyloxy)pyridine
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3-(Prop-2-ynyloxy)pyridine

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